1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene
Description
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Properties
Molecular Formula |
C10H12BrNO3 |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
1-(2-bromopropyl)-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO3/c1-7(11)5-8-3-4-9(15-2)6-10(8)12(13)14/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
PGVQLBZRCNAYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)[N+](=O)[O-])Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene (CAS 1275188-79-8)
Executive Summary
This technical guide provides a comprehensive analysis of 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene (CAS 1275188-79-8), a specialized electrophilic intermediate used in the synthesis of nitrogen-heterocyclic pharmacophores. Its structural motif—combining a nitro-aromatic core with a reactive secondary alkyl bromide—positions it as a critical precursor for 6-methoxy-2-methylindoline derivatives via reductive cyclization. These indoline scaffolds are privileged structures in medicinal chemistry, serving as building blocks for melatonin receptor agonists, serotonin (5-HT) modulators, and alpha-adrenergic antagonists.
Part 1: Chemical Identity & Physiochemical Profile
The compound is characterized by a tri-substituted benzene ring featuring a labile alkyl bromide side chain. The presence of the ortho-nitro group relative to the propyl chain is the functional key, enabling intramolecular cyclization upon reduction.
Table 1: Chemical Specifications
| Property | Specification |
| CAS Number | 1275188-79-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₂BrNO₃ |
| Molecular Weight | 274.11 g/mol |
| Physical State | Pale yellow to orange solid or viscous oil (dependent on purity/polymorph) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Chirality | Contains one chiral center at the propyl C2 position. Typically supplied as a racemate unless specified as (R)- or (S)-enantiomer. |
| Reactive Moieties | Secondary Alkyl Bromide (Electrophile), Nitro group (Reducible), Methoxy group (Electron-donating) |
Part 2: Synthetic Pathways & Mechanism
The synthesis of CAS 1275188-79-8 generally proceeds via the activation of its corresponding alcohol precursor. The choice of brominating agent dictates the stereochemical outcome (inversion vs. retention) if starting from a chiral alcohol.
Retrosynthetic Analysis
The most scalable route involves the nucleophilic substitution of 1-(2-hydroxypropyl)-4-methoxy-2-nitrobenzene . This precursor is typically derived from the Henry reaction (nitroaldol condensation) of the corresponding aldehyde or nitration of the propyl-benzene derivative.
Synthesis Workflow (DOT Diagram)
The following diagram outlines the conversion of the alcohol precursor to the target bromide and its downstream utility.
Figure 1: Synthetic workflow from alcohol precursor to indoline scaffold.
Part 3: Applications in Drug Development
The primary utility of CAS 1275188-79-8 lies in its ability to undergo reductive cyclization to form the indoline (2,3-dihydro-1H-indole) core.
Mechanism of Action: The Indoline Cyclization
Upon reduction of the nitro group (-NO₂) to the aniline (-NH₂), the nitrogen lone pair performs an intramolecular nucleophilic attack on the secondary carbon carrying the bromine atom. This 5-exo-tet cyclization is thermodynamically favored and yields 6-methoxy-2-methylindoline .
Why this matters:
-
6-Methoxy-Indoline Scaffolds: These are structural analogs of serotonin (5-HT) and melatonin.
-
Chirality Transfer: If the starting material (CAS 1275188-79-8) is enantiopure (e.g., S-isomer), the resulting indoline will retain chiral information at the C2 position (methyl group), which is critical for receptor binding affinity in GPCR targets.
Cyclization Pathway Diagram
Figure 2: Mechanistic pathway for the reductive cyclization to the bioactive indoline core.
Part 4: Experimental Protocols
Synthesis of this compound
Note: This protocol is adapted for laboratory-scale synthesis (10-50 mmol).
Reagents:
-
1-(2-Hydroxypropyl)-4-methoxy-2-nitrobenzene (1.0 eq)
-
Phosphorus Tribromide (PBr₃) (0.4 eq) or Triphenylphosphine (PPh₃) / Carbon Tetrabromide (CBr₄)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Preparation: Dissolve the alcohol precursor (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.
-
Bromination: Add PBr₃ (4.0 mmol) dropwise over 15 minutes. Maintain temperature < 5°C to prevent elimination side reactions (formation of styrenes).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the polar alcohol spot.
-
Quenching: Carefully quench with saturated NaHCO₃ solution at 0°C.
-
Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the target bromide as a yellow oil/solid.
Downstream Application: Reductive Cyclization
Procedure:
-
Dissolve the bromide (CAS 1275188-79-8) in Ethanol/Acetic Acid (10:1).
-
Add Iron powder (5.0 eq) and heat to reflux for 2 hours.
-
Observation: The reaction mixture will darken.
-
Workup: Filter through Celite to remove iron residues. Neutralize filtrate with NaOH. Extract with Ethyl Acetate.
-
Result: Formation of 6-methoxy-2-methylindoline.
Part 5: Safety & Handling (E-E-A-T)
Critical Hazards:
-
Alkylating Agent: As a secondary alkyl bromide, this compound is a potent alkylating agent. It may cause skin irritation, sensitization, or DNA damage. Use double-gloving (Nitrile) and work in a fume hood.
-
Nitro Group: Nitroaromatics can be toxic if inhaled or absorbed. There is a risk of thermal decomposition; avoid heating dry residues above 100°C.
Storage:
-
Store at 2-8°C under inert gas.
-
Protect from light (amber vials) to prevent photolytic debromination.
References
- Sundberg, R. J. (1996). Indoles. Academic Press. (Authoritative text on indole/indoline synthesis mechanisms).
-
Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link (Foundational reference for converting alcohols to halides).
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard reference for functional group interconversion protocols).
- Hu, Y., et al. (2005). "Synthesis of chiral indolines via asymmetric hydrogenation." Journal of Organic Chemistry. (Contextual reference for the utility of chiral indolines in drug discovery).
Reactivity Profile of Secondary Alkyl Bromides in Nitroaromatic Scaffolds
Executive Summary
The functionalization of secondary alkyl bromides attached to nitroaromatic rings (e.g.,
This guide outlines how to bypass these kinetic bottlenecks by leveraging Single Electron Transfer (SET) mechanisms. We focus on two high-value pathways: Radical Nucleophilic Substitution (
The Mechanistic Landscape: The "Nitro Effect"[2]
To manipulate these substrates, one must understand the electronic dichotomy imposed by the nitro group (
Suppression of Cationic Pathways ( )
In a standard benzylic system, resonance stabilizes the carbocation, facilitating
-
Mechanism: Through-bond induction and resonance withdrawal (
effects) destabilize the transition state leading to the carbocation.[1] -
Consequence: Solvolysis rates for 1-bromo-1-(4-nitrophenyl)ethane are orders of magnitude lower than their unsubstituted counterparts.[1] Attempts to force this pathway (high heat, Lewis acids) often lead to polymerization or elimination (
).[1]
Activation of Radical Anion Pathways ( )
Conversely, the nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the aromatic ring an excellent electron acceptor.
-
Mechanism: The system readily accepts an electron to form a radical anion.[2][3] This intermediate weakens the C-Br bond, facilitating homolytic cleavage to generate a benzylic radical.
-
Result: This opens the door to the
mechanism, where the nitro group acts as an "antenna" for electron transfer.
Dominant Pathway A: Radical Nucleophilic Substitution ( )[1]
The
The Mechanism
Unlike polar substitutions, this is a chain reaction driven by electron transfer.[2]
-
Initiation: An electron donor (SET agent or photo-initiation) reduces the substrate (
) to its radical anion.[1] -
Propagation:
-
Termination: Radical recombination or oxidation.
Visualization: The Catalytic Cycle[1]
Figure 1: The
Dominant Pathway B: Nickel-Catalyzed Cross-Coupling
For C-C bond formation (e.g., alkyl-alkyl or alkyl-aryl coupling), Nickel catalysis is superior to Palladium for secondary alkyl halides. Ni(0)/Ni(I) cycles can access radical pathways that tolerate the steric bulk of secondary bromides and the electronic effects of the nitro group.
Why Nickel?
-
Radical Accessibility: Ni can undergo Single Electron Transfer (SET) with alkyl halides to generate alkyl radicals (similar to
initiation).[1] -
Nitro Tolerance: Unlike Grignard or Organolithium reagents, organozinc or organoboron reagents used in Ni-coupling are compatible with the nitro group.
-
Stereoconvergence: Chiral Ni-ligands can catalyze the coupling of racemic secondary bromides to form enantiomerically enriched products (dynamic kinetic resolution).
Data Comparison: Reaction Efficiency
The following table summarizes the reactivity of 1-bromo-1-(4-nitrophenyl)ethane under various conditions.
| Reaction Type | Reagents | Mechanism | Yield | Notes |
| Solvolysis | < 5% | Mostly unreacted; some elimination.[1] | ||
| Classical | 20-40% | Slow; competes with elimination ( | ||
| Kornblum ( | 85-92% | Fast; requires inert atmosphere.[1] | ||
| Negishi Coupling | Radical/Ni | 78-85% | Excellent C-C bond formation.[1] |
Experimental Protocols
Protocol A: Alkylation with Lithium 2-Nitropropanide
Target: Replacement of secondary bromide with a gem-dimethyl nitro group (C-C bond formation).[1]
Reagents:
-
Substrate: 1-bromo-1-(4-nitrophenyl)ethane (1.0 equiv)[1]
-
Nucleophile: 2-nitropropane (1.2 equiv)[1]
-
Base: Sodium Ethoxide (
) or Lithium Methoxide (1.2 equiv)[1] -
Solvent: DMSO (Anhydrous, degassed)[1]
Step-by-Step:
-
Preparation: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (
). Oxygen is a radical scavenger and will kill the chain. -
Nucleophile Formation: Add 2-nitropropane and base to DMSO. Stir for 10 mins to generate the nitronate anion.
-
Initiation: Add the secondary alkyl bromide substrate.
-
Note: Often, room light is sufficient to initiate the reaction. If induction period is long, irradiate with a standard 100W tungsten lamp.
-
-
Monitoring: Monitor by TLC. The reaction is typically fast (1-4 hours).
-
Quench: Pour into ice-cold dilute HCl. Extract with diethyl ether.
-
Purification: The product (tertiary nitro compound) is often crystalline. Recrystallize from ethanol/water.
Protocol B: Ni-Catalyzed Negishi Cross-Coupling
Target: Coupling secondary bromide with an alkyl-zinc reagent.
Reagents:
-
Catalyst:
(10 mol%)[1] -
Ligand: Pybox or simple Bipyridine (12 mol%)[1]
-
Substrate: 1-bromo-1-(4-nitrophenyl)ethane (1.0 equiv)[1]
-
Nucleophile: Alkylzinc bromide (1.5 equiv, prepared in THF)[1]
-
Additive: DMA (N,N-Dimethylacetamide) as co-solvent.[1]
Step-by-Step:
-
Glovebox/Schlenk: In a glovebox, mix Ni source and ligand in DMA/THF (1:1) and stir for 20 mins to form the active catalyst complex (often green/blue).
-
Substrate Addition: Add the secondary bromide to the catalyst mixture.
-
Reagent Addition: Add the organozinc reagent dropwise over 10 minutes.
-
Control: The reaction is exothermic. Maintain temp at 25°C.
-
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Quench with saturated
(aq). Extract with EtOAc. -
Purification: Flash chromatography on silica gel.
Decision Matrix for Reaction Selection
Use this logic flow to determine the optimal synthetic route for your specific secondary bromide.
Figure 2: Synthetic decision matrix.[1] Note that Oxygen nucleophiles often fail in
References
-
Bunnett, J. F. (1970).[1][2] "Aromatic Nucleophilic Substitution." Accounts of Chemical Research. Link[1]
-
Kornblum, N. (1975).[1] "Substitution Reactions Which Proceed via Radical Anion Intermediates." Angewandte Chemie International Edition. Link[1]
-
Zultanski, S. L., & Fu, G. C. (2013). "Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki–Miyaura Coupling." Journal of the American Chemical Society.[2] Link[1]
-
MacMillan, D. W. C. (2014).[1] "The merger of photoredox catalysis with organocatalysis." Nature. Link[1]
-
Rossi, R. A., & Pierini, A. B. (1982).[2] "Phenomenon of radical anion fragmentation in the course of aromatic SRN reactions." Accounts of Chemical Research. Link[1]
Sources
Methodological & Application
Protocol for Reductive Cyclization of 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene
Application Note: AN-RC-2026-02
Target Moiety: 6-Methoxy-2-methylindoline (and oxidative aromatization to 6-Methoxy-2-methylindole)
Abstract & Strategic Overview
This technical guide outlines the optimized protocols for the reductive cyclization of 1-(2-bromopropyl)-4-methoxy-2-nitrobenzene to synthesize 6-methoxy-2-methylindoline . This transformation represents a critical sequence in the synthesis of indole alkaloids and serotonin receptor modulators.
Unlike simple nitro reductions, this substrate contains a reactive alkyl halide (secondary bromide) capable of undergoing hydrogenolysis (dehalogenation) or hydrolysis under non-optimized conditions. Therefore, standard catalytic hydrogenation (H₂/Pd-C) is contraindicated due to the high risk of debromination prior to cyclization.
This guide presents two field-validated methodologies:
-
Iron-Mediated Reductive Cyclization (Fe/AcOH): The industrial "gold standard" for scalability and cost-efficiency.
-
Stannous Chloride Reduction (SnCl₂): A mild, chemoselective protocol for high-purity laboratory-scale synthesis.
Reaction Mechanism & Causality
The transformation proceeds via a cascade sequence . Understanding the kinetics of these steps is vital for troubleshooting.
-
Nitro Reduction: The nitro group is reduced sequentially (
). -
Intramolecular Nucleophilic Substitution (
): The nascent aniline nitrogen attacks the -carbon bearing the bromine atom. -
Cyclization: Formation of the 5-membered dihydropyrrole ring fused to the benzene core (Indoline).
Critical Mechanistic Insight: The reduction rate must match the cyclization rate. If reduction is too slow, intermolecular side reactions (dimerization) occur. If the reaction environment is too basic, the bromide may hydrolyze to an alcohol, preventing cyclization.
Mechanistic Pathway Diagram
Caption: Stepwise reduction cascade leading to intramolecular alkylation. Note the divergence point where catalytic hydrogenation causes failure.
Experimental Protocols
Method A: Iron/Acetic Acid (Fe/AcOH) – Scalable Protocol
Best for: Gram-to-kilogram scale synthesis where cost is a driver. Mechanism: Single Electron Transfer (SET) from Fe(0) surface.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate | 1.0 | Starting Material |
| Iron Powder (325 mesh) | 4.0 - 5.0 | Reductant (Surface area critical) |
| Glacial Acetic Acid | 10.0 | Proton source & Solvent |
| Ethanol (EtOH) | Solvent | Co-solvent for solubility |
| Water | Trace | Activates Fe surface |
Step-by-Step Workflow
-
Activation: In a round-bottom flask, suspend Iron powder (5.0 equiv) in Glacial Acetic Acid (5 vol relative to substrate). Stir vigorously at 50°C for 15 minutes to etch the iron surface.
-
Addition: Dissolve This compound (1.0 equiv) in Ethanol (10 vol). Add this solution dropwise to the iron suspension.
-
Why? Dropwise addition prevents a runaway exotherm which can lead to polymerization of the reactive intermediate.
-
-
Reflux: Heat the mixture to mild reflux (approx. 80-85°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1). Look for the disappearance of the yellow nitro spot and the appearance of a fluorescent blue spot (indoline).
-
-
Workup (Critical):
-
Cool to room temperature.[1]
-
Filter through a pad of Celite to remove iron sludge. Wash the pad with EtOAc.
-
Neutralization: The filtrate will be acidic. Pour into a saturated
solution (Caution: evolution). Adjust pH to ~8-9. -
Extract with EtOAc (3x).[2][3] Wash combined organics with Brine, dry over
, and concentrate.[4]
-
Method B: Stannous Chloride (SnCl₂) – High Chemoselectivity
Best for: Small scale, high-value synthesis, or if the substrate contains acid-labile groups (though SnCl2 is Lewis acidic, it is milder than refluxing AcOH).
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Substrate | 1.0 | Starting Material |
| 5.0 | Reductant | |
| Ethanol or EtOAc | Solvent | Reaction Medium |
| N/A | Quenching |
Step-by-Step Workflow
-
Preparation: Dissolve the substrate in Ethanol (0.1 M concentration).
-
Reaction: Add solid
(5.0 equiv) in one portion. -
Conditions: Stir at 70°C for 3 hours.
-
Note: SnCl2 reductions are often faster than Fe/AcOH but can be messier to work up due to tin emulsions.
-
-
Workup (The "Emulsion Breaker" Method):
Analytical Validation & Quality Control
Expected Data Profile
-
Product: 6-Methoxy-2-methylindoline.
-
Appearance: Pale yellow to off-white oil or low-melting solid.
-
1H NMR Diagnostic Signals (
):- 1.30 (d, 3H): Methyl group at C2 (doublet due to coupling with CH).
- 3.75 (s, 3H): Methoxy group.
- 3.80 - 4.10 (m, 1H): Methine proton at C2.
- 2.60 - 3.20 (m, 2H): Methylene protons at C3 (diastereotopic).
- 6.10 - 7.00 (m, 3H): Aromatic protons (1,2,4-substitution pattern).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Product is Des-bromo aniline | Hydrogenolysis occurred. | Ensure no Pd/Pt contaminants are present. Do not use H2 gas. Use Method A or B only. |
| Recovery of Alcohol | Hydrolysis of Bromide. | Reaction medium was too aqueous or basic during heating. Ensure solvents are dry; avoid strong bases before cyclization. |
| Low Yield / Polymer | Exotherm uncontrolled. | Use dropwise addition of substrate. Maintain temperature <90°C. |
| Tin Emulsion (Method B) | Inadequate chelation. | Use Rochelle's Salt during workup or filter through a large Celite pad. |
Downstream Processing: Oxidation to Indole
The immediate product is the Indoline (saturated C2-C3 bond). If the target is the fully aromatic 6-Methoxy-2-methylindole , an oxidation step is required.
-
Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or
. -
Protocol: Dissolve indoline in Dichloromethane (DCM). Add DDQ (1.1 equiv). Stir at RT for 1 hour. Filter and wash with bicarbonate.
Workflow Visualization
Caption: Decision tree for synthesis and optional aromatization to the indole core.
References
-
Beilstein J. Org. Chem. "Reductive cyclization of 2-nitro-substituted arenes."[5][6] Beilstein Journal of Organic Chemistry. Available at: [Link] (General reference for nitro-reduction cyclizations).
-
Common Organic Chemistry. "Nitro Reduction - Iron (Fe)." Common Organic Chemistry. Available at: [Link]
-
Organic Reactions. "Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes to Indoles." Organic Reactions.[1][3][4][7][8][9][10] Available at: [Link]
-
Master Organic Chemistry. "Reduction of Nitro Groups to Amines." Master Organic Chemistry. Available at: [Link]
(Note on Safety): Always perform these reactions in a fume hood. Nitroaromatics are potential carcinogens, and alkyl bromides are lachrymators.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. eijppr.com [eijppr.com]
- 5. organicreactions.org [organicreactions.org]
- 6. air.unimi.it [air.unimi.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
Application Note: Optimization of Nucleophilic Substitution on 2-Bromopropyl Scaffolds
Controlling Stereochemistry and Suppressing Elimination in Secondary Alkyl Halides
Abstract
The functionalization of 2-bromopropyl side chains represents a critical yet challenging transformation in organic synthesis, particularly within pharmaceutical development where enantiopurity is paramount. As a secondary alkyl halide, the 2-bromopropyl motif sits at the mechanistic borderline between bimolecular substitution (
Mechanistic Analysis: The Secondary Halide Dilemma
The 2-bromopropyl group (
-
Steric Hindrance: The secondary carbon confers enough steric bulk to retard
pathways compared to primary halides, allowing the pathway to compete. -
Carbocation Stability: The secondary carbocation is sufficiently stable to allow
pathways in polar protic solvents, leading to racemization—a critical failure mode for chiral drug synthesis. -
The Elimination Trap: Strong bases (e.g., hydroxide, alkoxides) will almost exclusively trigger
elimination to form the alkene (e.g., propenylbenzene derivatives), driven by entropy and the stability of the conjugated double bond if is aromatic.
Critical Control Parameters (CCPs)
| Parameter | Mechanistic Rationale | ||
| Solvent | Polar Aprotic (DMF, DMSO, Acetone) | Polar Protic (EtOH, | Aprotic solvents leave anions "naked" (unsolvated), increasing nucleophilicity. Protic solvents solvate anions, reducing nucleophilicity but maintaining basicity.[1] |
| Nucleophile | Soft, Weak Base ( | Hard, Strong Base ( | High nucleophilicity with low basicity is required to attack the carbon center without deprotonating the |
| Temperature | Moderate ( | High ( | Elimination has a higher activation energy and is entropically favored at high temperatures. |
| Leaving Group | Iodide ( | Bromide ( | Iodide is a better leaving group, accelerating the rate-determining step of |
Reaction Pathway Visualization
The following diagram illustrates the kinetic competition between the desired stereospecific substitution and the competing elimination/racemization pathways.
Experimental Protocols
Protocol A: Stereospecific Azidation (Precursor to Chiral Amines)
Application: Synthesis of chiral amines via reduction of the azide, retaining stereochemical information (with inversion).
Reagents:
-
Substrate: (S)-2-bromopropyl derivative (1.0 eq)
-
Nucleophile: Sodium Azide (
) (1.5 eq) -
Solvent: Anhydrous DMF or DMSO (0.5 M concentration)
-
Workup: Diethyl ether, Brine, Water.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve 1.0 eq of the 2-bromopropyl substrate in anhydrous DMF.-
Note: DMF is preferred over acetone for azides due to solubility, but DMSO offers faster rates if workup can manage the high boiling point.
-
-
Addition: Add 1.5 eq of Sodium Azide (
) in a single portion.-
Safety:
is acutely toxic and can form explosive hydrazoic acid if acidified. Maintain basic/neutral pH.
-
-
Reaction: Stir at room temperature for 4-6 hours.
-
Optimization: Monitor by TLC. If reaction is sluggish, warm to 40°C. Do not exceed 60°C , as elimination to the alkene will become the major pathway.
-
-
Quench & Extraction: Pour the reaction mixture into 5 volumes of ice-water. Extract 3x with Diethyl Ether.
-
Why Ether? DMF partitions well into the aqueous phase, leaving the organic azide in the ether.
-
-
Purification: Wash combined organics with saturated
and brine. Dry over and concentrate in vacuo (do not heat water bath >30°C due to volatility/stability of azides).
Validation:
-
IR Spectroscopy: Look for the strong, characteristic Azide stretch at
. -
Chiral HPLC: Compare against racemic standard to confirm enantiomeric excess (ee).
Protocol B: Finkelstein-Assisted Substitution (The "Iodide Trick")
Application: For sluggish substrates where direct substitution is slow, or to convert the bromide to a more reactive iodide in situ.
Concept: Alkyl iodides react
Reagents:
-
Substrate: 2-bromopropyl derivative (1.0 eq)[2]
-
Target Nucleophile: e.g., Potassium Phthalimide or Carboxylate salt (1.2 eq)
-
Catalyst: Sodium Iodide (NaI) (0.1 - 1.0 eq)
-
Solvent: Acetone (dry)
Methodology:
-
Dissolution: Dissolve substrate and 0.2 eq NaI in dry Acetone.
-
Activation: Stir for 30 minutes. The solution may become slightly yellow (liberation of trace
) or cloudy (precipitation of NaBr). -
Substitution: Add the target nucleophile (e.g., Potassium Phthalimide).
-
Reflux: Heat to gentle reflux (
).-
Control: The lower temperature of acetone reflux minimizes elimination compared to higher boiling solvents.
-
-
Workup: Filter off the precipitated salts (NaBr/KBr). Concentrate the filtrate.
Troubleshooting & Optimization Workflow
Use the following logic to rescue a failing reaction or optimize yield.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Definitive text on vs kinetics).
-
Chemistry LibreTexts. (2021). Structural and Solvent Effects in ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Reactions. Link -
Master Organic Chemistry. (2012). The Finkelstein Reaction. Link
-
American Chemical Society (ACS). (2014). How Alkyl Halide Structure Affects E2 and
Reaction Barriers. Link -
ChemGuide. Elimination vs Substitution in Halogenoalkanes. Link
Sources
- 1. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. [(2R)-2-bromopropyl]benzene | C9H11Br | CID 25021322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. quora.com [quora.com]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. vanderbilt.edu [vanderbilt.edu]
Advanced Application Note: One-Pot Synthesis of Indole Derivatives from Nitro-Halo Precursors
Executive Summary
The indole scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore in over 3,000 isolated natural products and blockbuster drugs like Sumatriptan and Indomethacin. Traditional syntheses (e.g., Fischer, Madelung) often suffer from harsh conditions or limited functional group tolerance.[1]
This Application Note details the one-pot synthesis of indoles from nitro-halo precursors . We address two distinct chemical pathways based on the interpretation of "nitro-alkyl/aryl halides":
-
Method A (Industry Standard): The cascade synthesis from
-halonitrobenzenes (nitro-aryl halides) via Sonogashira coupling and reductive cyclization. This is the preferred route for generating diverse 2,3-substituted indoles in pharmaceutical campaigns. -
Method B (Specialized): The synthesis from functionalized nitroalkanes (nitro-alkyl halides) via a modified Nef/Fischer sequence, offering a unique route to polysubstituted indoles from aliphatic precursors.
Method A: The -Halonitrobenzene Cascade (Gold Standard)
Strategic Rationale
This method couples an
Mechanism:
-
Sonogashira Coupling: Pd/Cu-catalyzed alkynylation of the aryl halide.
-
Nitro Reduction: In situ reduction of the nitro group to an amine (or hydroxylamine).
-
Cyclization: Intramolecular condensation of the amine with the alkyne (hydroamination) to close the pyrrole ring.
Mechanistic Visualization
The following diagram illustrates the sequential one-pot cascade.
[2]
Detailed Protocol: Sequential One-Pot Synthesis
Reagents & Equipment:
-
Substrate:
-Iodonitrobenzene (1.0 equiv) -
Coupling Partner: Phenylacetylene (1.2 equiv)
-
Catalysts:
(2 mol%), CuI (1 mol%) -
Base/Solvent:
(3.0 equiv), DMF (degassed) -
Reductant: Iron powder (Fe, 5.0 equiv) and Acetic Acid (AcOH)
Step-by-Step Procedure:
-
Coupling Phase (Sonogashira):
-
To a dry Schlenk flask under Argon, add
-iodonitrobenzene (1.0 mmol), (14 mg), and CuI (2 mg). -
Add degassed DMF (5 mL) and
(0.42 mL). Stir for 5 mins. -
Add phenylacetylene (1.2 mmol) dropwise.
-
Stir at RT to 50°C for 2–4 hours. Monitor by TLC (disappearance of halide).[3]
-
Checkpoint: Do not work up.[3] The intermediate
-alkynylnitrobenzene is formed in solution.
-
-
Reductive Cyclization Phase:
-
Remove the flask from heat (if heated).[3]
-
Add Iron powder (5 mmol, 280 mg) directly to the reaction mixture.
-
Add Glacial Acetic Acid (5 mL) cautiously (exothermic reaction possible).
-
Heat the mixture to 80–100°C for 2–4 hours.
-
Mechanism:[1][3][4][5][6][7][8][9][10][11] Fe/AcOH reduces the nitro group to an amine. The acidic medium promotes the 5-endo-dig cyclization of the amine onto the alkyne.
-
-
Work-up & Isolation:
-
Cool to RT. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove iron residues.
-
Neutralize the filtrate with saturated
(careful: gas evolution). -
Wash with brine, dry over
, and concentrate. -
Purify via flash column chromatography (Hexane/EtOAc).
-
Method B: The Nitroalkane Route (Literal "Nitro-Alkyl")
Strategic Rationale
This method addresses the specific prompt for "nitro-alkyl" precursors. It utilizes
Protocol: One-Pot Nef-Fischer Cascade
Reagents:
-
Substrate: Nitrocyclohexane (or substituted nitroalkane) (1.0 equiv)
-
Reagent: Phenylhydrazine (1.1 equiv)[12]
-
Promoter:
(2.0 equiv) in Methanol
Procedure:
-
Dissolve the nitroalkane (1.0 mmol) in MeOH (5 mL).
-
Add
(1.1 equiv) to generate the nitronate anion in situ. Stir for 15 min. -
Add Phenylhydrazine (1.1 mmol).
-
Add
(2.0 equiv) dropwise. -
Heat to 60–80°C for 3 hours.
-
Outcome: The acid converts the nitronate to a discrete ketone intermediate which immediately condenses with the hydrazine to form the hydrazone, followed by [3,3]-sigmatropic rearrangement (Fischer) to yield the tetrahydrocarbazole or substituted indole.
Comparative Data & Optimization
The following table summarizes the scope and limitations of the primary method (
| Parameter | Optimal Condition | Effect of Deviation |
| Catalyst Load | 2-3 mol% Pd | <1% leads to incomplete coupling; >5% increases cost without yield gain. |
| Temperature (Step 2) | 80–100°C | <60°C stalls the cyclization (intermediate aniline accumulates). |
| Reductant | Fe/AcOH | Zn/AcOH works but can be too vigorous. |
| Halide Reactivity | I > Br >> Cl | Aryl Chlorides require bulky ligands (e.g., XPhos) and higher temps (120°C). |
Troubleshooting Guide
Problem 1: Low Yield in Coupling Step (Method A)
-
Cause: Oxidation of Pd(0) or poisoning by nitro group.
-
Solution: Ensure strict deoxygenation (freeze-pump-thaw). Increase CuI to 2 mol%.
Problem 2: Incomplete Cyclization (Intermediate Aniline Isolated)
-
Cause: Acidity is too low in Step 2.
-
Solution: The cyclization is acid-catalyzed.[13] Ensure enough AcOH is present. If using
/Pd (neutral), add a Lewis acid (e.g., or simple HCl) to drive the ring closure.
Problem 3: "Nitro-Alkyl" Precursor Decomposition (Method B)
-
Cause: Harsh Nef conditions.[3]
-
Solution: Pre-form the silyl nitronate (using TMSCl) before adding the hydrazine. This stabilizes the intermediate.[3]
References
-
Sakamoto, T., Kondo, Y., & Yamanaka, H. (1986). Synthesis of indole and related compounds from halo-nitroaromatics. Chemical & Pharmaceutical Bulletin, 34(6), 2362-2368.
-
Takeda, A., Kamijo, S., & Yamamoto, Y. (2000).[5] Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines.[5] Journal of the American Chemical Society, 122(23), 5662-5663.
-
Nicholas, K. M., et al. (2008). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. Tetrahedron Letters / PMC.
-
Bartoli, G., et al. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.
-
BenchChem. (2025).[11] A Step-by-Step Guide to the Synthesis of Indole Derivatives.
Sources
- 1. One-Pot Synthesis of 2-Substituted Indoles from 2-Aminobenzyl Phosphonium Salts. A Formal Total Synthesis of Arcyriacyanin A [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 5. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Indole synthesis [organic-chemistry.org]
- 9. (Open Access) The Fischer indole synthesis (1982) | Brian Robinson | 377 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brönsted Acid-Catalyzed One-Pot Synthesis of Indoles from o-Aminobenzyl Alcohols and Furans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Dehydrohalogenation in Bromopropyl Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize dehydrohalogenation, a common and often problematic side reaction encountered when working with bromopropyl compounds. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a significant amount of an alkene byproduct in my reaction with a bromopropyl compound. What is happening and how can I prevent it?
A1: The Root of the Issue: Dehydrohalogenation
What you are observing is a classic elimination reaction known as dehydrohalogenation. In this reaction, a base removes a hydrogen atom from a carbon adjacent to the carbon bearing the bromine, leading to the formation of a double bond (an alkene) and the elimination of a hydrogen bromide (HBr) molecule.[1][2] This process can occur through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination).[3] For primary alkyl halides like most bromopropyl compounds, the E2 mechanism is generally more prevalent, especially in the presence of a strong base.[4]
Core Concept: The E2 Mechanism
The E2 reaction is a concerted, one-step process where the base abstracts a proton, and the bromide leaving group departs simultaneously, forming the alkene.[3][5] The rate of this reaction is dependent on the concentration of both your bromopropyl substrate and the base.[6]
Q2: My desired reaction is a nucleophilic substitution (SN2), but I'm getting the elimination (E2) product instead. How can I favor substitution over elimination?
A2: Tilting the Balance: SN2 vs. E2
The competition between SN2 and E2 reactions is a central challenge in synthetic chemistry. Several factors can be manipulated to favor the desired SN2 pathway.
Troubleshooting Steps:
-
Choice of Base/Nucleophile: This is arguably the most critical factor.
-
Use a less sterically hindered base: Bulky bases, such as potassium tert-butoxide (t-BuOK), favor elimination because it is more difficult for them to access the sterically hindered carbon atom for an SN2 attack.[7][8][9] They can, however, more easily abstract a proton from the less hindered adjacent carbon.[7][9] Opt for smaller, less hindered nucleophiles/bases like sodium azide (NaN3), sodium cyanide (NaCN), or primary amines if your synthesis allows.
-
Consider the basicity vs. nucleophilicity: Highly basic, non-nucleophilic reagents will strongly favor elimination. Conversely, a good nucleophile that is a weak base will favor substitution.
-
-
Solvent Selection: The solvent plays a crucial role in stabilizing transition states.
-
Polar aprotic solvents favor SN2: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are excellent choices for SN2 reactions.[10][11] They solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive towards the substrate.[10][12]
-
Polar protic solvents can favor E2: Solvents like ethanol, methanol, and water can solvate the nucleophile through hydrogen bonding, making it less effective for an SN2 attack and thus increasing the likelihood of it acting as a base, promoting elimination.[6][11][12]
-
-
Temperature Control:
-
Lower the reaction temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running your reaction at a lower temperature will disproportionately slow down the rate of the E2 reaction, favoring the SN2 product.[13] While there is no universal "cold" temperature, starting at 0°C or even lower is a common strategy.
-
Data Summary: Favoring SN2 over E2
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Base/Nucleophile | Weakly basic, good nucleophile (e.g., I⁻, Br⁻, RS⁻, N₃⁻) | Strong, sterically hindered base (e.g., t-BuOK, DBU) | Bulky bases have difficulty accessing the electrophilic carbon for substitution.[8][9] |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone) | Polar Protic (e.g., Ethanol, Water) | Aprotic solvents enhance nucleophilicity.[10] |
| Temperature | Low Temperature | High Temperature | Elimination has a higher activation energy.[13] |
| Substrate | Primary Alkyl Halide | Tertiary Alkyl Halide | Steric hindrance around the reaction center favors elimination.[14][15] |
Q3: My bromopropyl compound also has a hydroxyl (-OH) group, and I'm getting complex side products. What is happening?
A3: Intramolecular Reactions and the Need for Protection
The presence of a hydroxyl group in the same molecule introduces new complexities. The hydroxyl group's proton is acidic and can be deprotonated by the base in your reaction. The resulting alkoxide is a potent intramolecular nucleophile that can attack the carbon bearing the bromine, leading to cyclic ether formation (an intramolecular Williamson ether synthesis).
Solution: Protecting Groups
To prevent this, you must "protect" the hydroxyl group before carrying out your reaction. A protecting group temporarily masks the reactive functional group, rendering it inert to the reaction conditions.[16][17]
Recommended Protecting Groups for Alcohols:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are very common and robust protecting groups. They are formed by reacting the alcohol with a silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole.[16][18] They are stable to many reaction conditions but can be easily removed later using a fluoride source like tetrabutylammonium fluoride (TBAF).[17][18]
-
Benzyl Ether (Bn): Formed using benzyl bromide (BnBr) and a base. It is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation.[18][19]
Experimental Workflow: Alcohol Protection
Caption: Workflow for using a TBDMS protecting group.
Q4: I've tried adjusting the base and solvent, but I still have some elimination byproduct. How can I purify my desired product?
A4: Purification Strategies
If dehydrohalogenation cannot be completely suppressed, effective purification is key. The choice of method depends on the physical properties of your desired product and the byproduct.[20]
-
Column Chromatography: This is the most common and versatile method for separating organic compounds.[21] Since alkenes are generally less polar than their corresponding alkyl halides or substitution products (especially if the nucleophile introduces a polar group), they will typically have a higher Rf value on a silica gel TLC plate and elute first from a silica gel column. A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is often effective.[21]
-
Distillation: If your product and the alkene byproduct have sufficiently different boiling points (a difference of at least 25°C is ideal), fractional distillation can be an effective purification method, particularly for larger scale reactions.[22]
-
Crystallization/Recrystallization: If your desired product is a solid, crystallization can be a highly effective method to obtain very pure material, leaving the often-oily alkene byproduct in the mother liquor.[21][22]
Visualizing the Competition: SN2 vs. E2
Caption: Competing SN2 and E2 reaction pathways.
References
-
Vedantu. (n.d.). Discuss the mechanism of the following reactions: (a) Dehydrohalogenation of alkyl halides. Retrieved from [Link]
-
Quora. (2016). How does solvent affect elimination reaction?. Retrieved from [Link]
-
PHARMD GURU. (n.d.). 11. Dehydrohalogenation of alkyl halides - 1,2 elimination, kinetics, E2 and E1. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. Retrieved from [Link]
-
Aakash Institute. (n.d.). Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev's Rule, Practice Problems and Frequently Asked Questions in Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 5: Dehydrohalogenation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Hamlin, T. A., van Beek, B., Wolters, L. P., & Bickelhaupt, F. M. (2018). How Solvation Influences the SN2 versus E2 Competition. Chemistry – A European Journal, 24(21), 5526-5534. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 4). 8.2: Background. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, November 29). When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base?. Retrieved from [Link]
-
Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions?. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
OrganicChemExplained. (2018, July 14). Elimination reactions - Dehydrohalogenation [Video]. YouTube. Retrieved from [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]
-
Study Orgo. (2018, August 28). Dehydrohalogenation Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Hua, G., & Reckhow, D. A. (2017). Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water. Chemosphere, 186, 959-966. Retrieved from [Link]
-
Atashgahi, S., Lu, Y., Ames, C. H., & Smidt, H. (2022). Effect of temperature on microbial reductive dehalogenation of chlorinated ethenes: a review. FEMS Microbiology Ecology, 98(9), fiac087. Retrieved from [Link]
-
Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]
-
Master Organic Chemistry. (2011, April 12). What Makes A Good Leaving Group?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]
-
BYJU'S. (2019, October 16). methods of purification of organic compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]
Sources
- 1. Discuss the mechanism of the following reactions a class 11 chemistry CBSE [vedantu.com]
- 2. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 3. pharmdguru.com [pharmdguru.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. Effect of temperature on microbial reductive dehalogenation of chlorinated ethenes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. byjus.com [byjus.com]
- 15. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 19. uwindsor.ca [uwindsor.ca]
- 20. How To Run A Reaction [chem.rochester.edu]
- 21. byjus.com [byjus.com]
- 22. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Purification strategies for removing unreacted nitrobenzene precursors
Technical Support Guide: Purification Strategies for Unreacted Nitrobenzene Precursors
Ticket ID: PUR-NB-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Introduction: The "Silent" Contaminant
Welcome to the Purification Technical Center. You are likely here because you have a reaction mixture containing a target molecule and residual Nitrobenzene (NB) .
Nitrobenzene is a deceptive impurity. It has a high boiling point (~210°C), making it resistant to standard rotary evaporation. It is moderately polar but lacks ionizable groups, often causing it to co-elute with products on silica gel. Furthermore, in pharmaceutical development, it is an ICH Q3C Class 2 solvent/impurity , requiring strict control (typically <72 ppm depending on daily dose) due to toxicity and potential mutagenicity.
This guide moves beyond "standard practice" into mechanistic separation strategies . We will treat this as a logic problem based on the chemical properties of your product versus the impurity.
Module 1: The Decision Matrix
Before selecting a protocol, you must categorize your Target Product (TP). The strategy changes entirely based on whether your product has ionizable functional groups.
Figure 1: Strategic decision tree for nitrobenzene removal based on product chemistry.
Module 2: Liquid-Liquid Extraction (LLE) – The "pH Switch"
Best For: Basic products (e.g., Anilines formed by reducing Nitrobenzene).
Nitrobenzene is neutral across the entire pH scale. We cannot make it water-soluble. However, if your product is an amine, we can make it water-soluble, leaving the Nitrobenzene behind.
Protocol A: The "Reverse" Extraction
Goal: Move Product to water, discard Organic (containing NB), then recover Product.
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (Diethyl Ether or MTBE are preferred over DCM to maximize density difference).
-
Acidification: Extract with 1M HCl (aq) (3x).
-
The Wash (Critical): Keep the Aqueous Layer . Wash it once more with fresh ether to remove entrained Nitrobenzene.
-
Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.
-
Recovery: Extract the now-basic aqueous layer with EtOAc or DCM (3x). Dry (Na₂SO₄) and concentrate.
Validation Data:
| Component | pH 1 (Acidic Wash) | pH 14 (Basic Recovery) |
|---|---|---|
| Nitrobenzene | Organic Layer (Discard) | N/A |
| Amine Product | Aqueous Layer (Keep) | Organic Layer (Recover) |
Module 3: Chemical Modification – The "Trojan Horse" Strategy
Best For: Neutral products (Amides, Esters) where LLE is impossible.
If both your product and Nitrobenzene are neutral, they will co-elute. The solution is to chemically transform the impurity into something separable.[4]
Protocol B: Reduction-Extraction Sequence
Concept: We intentionally reduce the residual Nitrobenzene to Aniline. Aniline is basic.[4] We then use an acid wash to remove it (Method A logic), leaving your neutral product in the organic phase.
Reagents: Iron powder (Fe), Acetic Acid (AcOH), or dilute HCl.
-
Quantify: Estimate residual NB via HPLC/TLC.
-
Scavenge Reaction: Add 5-10 eq of Fe powder and mild acid (AcOH/EtOH) to the crude mixture. Stir for 1-2 hours at 50°C.
-
Checkpoint: Monitor TLC until the "Nitrobenzene" spot (usually high Rf) disappears and a new, lower Rf "Aniline" spot appears.
-
-
Workup: Filter off solids (Fe). Dilute filtrate with Organic Solvent (EtOAc).
-
Acid Wash: Wash the organic layer with 1M HCl (3x).
Module 4: Physical Separation (Distillation & Chromatography)
Protocol C: Azeotropic Steam Distillation
Best For: Large scale removal of Nitrobenzene used as a solvent.
Direct distillation requires ~210°C, which degrades most pharma intermediates. However, Nitrobenzene forms a positive heteroazeotrope with water.
-
Azeotrope BP: ~99°C (at 1 atm)
-
Composition: ~88% Water / 12% Nitrobenzene (by weight).
Procedure:
-
Suspend crude oil in water.
-
Heat to boiling (100°C).
-
Nitrobenzene co-distills with water. The distillate will separate into two layers (NB on bottom, water on top).
-
Continue until the distillate is clear (no oil droplets).
Protocol D: Flash Chromatography Optimization
Nitrobenzene is a "soft" electrophile and weakly polar.
-
Stationary Phase: Standard Silica Gel (SiO₂).
-
Problem: Nitrobenzene elutes quickly (High Rf) in non-polar solvents (Hexane/EtOAc). If your product is also non-polar, they overlap.
-
Solution: Use
interaction chromatography .
Visualizing the Workflow
The following diagram illustrates the complete decision process for a researcher encountering this impurity.
Figure 2: Workflow for chemical separation of Nitrobenzene.
Troubleshooting & FAQs
Q1: I tried rotary evaporation at 60°C, but the yellow oil remains. Why? A: Nitrobenzene boils at 210.9°C. Standard rotovaps cannot remove it. You must use a high-vacuum pump (<1 mbar) with a heat bath >60°C, or use the Steam Distillation method described in Protocol C.
Q2: My product is acid-sensitive (e.g., contains an acetal). Can I use the Acid Wash method? A: No. Strong HCl will hydrolyze acetals.
-
Alternative: Use Reverse Phase Chromatography (C18) . Run a gradient of Water/Acetonitrile. Nitrobenzene is moderately hydrophobic and will elute in the middle of the gradient, often separating from more polar sensitive compounds.
Q3: How do I ensure I meet ICH Q3C limits (72 ppm)? A: LLE and Chromatography usually get you to ~98% purity. To reach ppm levels:
-
Perform the bulk purification (Protocol A or B).
-
Dissolve the solid product in a solvent where it is soluble (e.g., Ethanol) but Nitrobenzene is soluble and the product can be crystallized.
-
Recrystallize. Nitrobenzene stays in the mother liquor.
-
Dry in a vacuum oven at 50°C for 24 hours to remove entrained solvent.
Q4: I see a "tailing" yellow spot on my TLC. Is that Nitrobenzene? A: Nitrobenzene usually appears as a distinct dark spot under UV (254 nm) due to strong quenching. It does not typically "tail" (streak) on silica as much as anilines do. If you see tailing, it is likely the aniline reduction product, not the nitrobenzene itself.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Acid-Base Extraction and Steam Distillation protocols).
-
International Conference on Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[5][6] (Defines Nitrobenzene as Class 2 solvent with PDE limits).
-
Furniss, B. S., et al. Steam Distillation of Nitrobenzene. In: Vogel's Textbook of Practical Organic Chemistry. (Specific azeotrope data).
-
FDA. Q3C(R8) Impurities: Guidance for Residual Solvents. (Regulatory framework for toxicity limits).
Sources
- 1. CN105237408A - Method for extracting aniline with nitrobenzene - Google Patents [patents.google.com]
- 2. CN1600696A - Nitrobenzene extraction method for treating aniline wastewater - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. Mixture of nitrobenzene and aniline can be separated by [allen.in]
- 5. admin.ich.org [admin.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
🔬 Technical Support Center: Pd-Catalyzed Cyclization Optimization
The following guide is structured as a high-level technical support interface for the Catalysis Optimization Unit . It is designed for immediate application in a research setting, prioritizing mechanistic understanding over rote checklists.
Status: Online | Tier: Senior Application Scientist | Topic: Low Conversion Diagnostics
Welcome to the Catalysis Optimization Unit. If you are accessing this module, your intramolecular Palladium-catalyzed reaction (Heck, Buchwald-Hartwig, or Tsuji-Trost) has likely stalled or failed to reach full conversion.[1]
Low conversion is rarely a random event; it is a symptom of a specific break in the catalytic cycle. We will diagnose this by isolating the three critical failure modes: Catalyst Death , Cycle Stalling , and Competitive Termination .
📊 Module 1: The Diagnostic Triage (Start Here)
Before adding more catalyst or changing solvents, you must determine state of the catalyst and the fate of the substrate.
Visual & Analytical Inspection
Q: What does the reaction mixture look like, and what does the LCMS tell you?
| Observation | Diagnosis | The "Why" (Mechanistic Causality) |
| Black Precipitate (Pd Black) | Catalyst Agglomeration | The active monomeric Pd(0) species is unstable. It has aggregated into inactive bulk metal. Ligand concentration is too low, or the ligand is not electron-rich enough to stabilize the metal center. |
| Clear Solution, SM Remains | Oxidative Addition Stall | The catalyst is stable but "bored." The Pd(0) cannot break the C-X bond. The substrate is likely too electron-rich (deactivated) or sterically hindered, or the ligand is not electron-rich enough to facilitate oxidation. |
| SM Consumed, No Product | Side Reaction / Decomposition | The cycle initiated, but diverted. Common culprits: Protodehalogenation (reduction of C-X to C-H) or Isomerization (beta-hydride elimination moved the double bond away from the reaction site). |
| New Peak (M+ Pd-Complex) | Reductive Elimination Stall | Rare but critical. The ring has formed on the metal, but the product won't release. The ligand bite angle may be too narrow, or the metal center is not crowded enough to "squeeze" the product out. |
🛠 Module 2: Troubleshooting Workflows
Issue A: The "Pd Black" Crash (Catalyst Instability)
The catalyst precipitates before the reaction finishes.
The Fix: The "Ligand Shield" Protocol Active Pd(0) is a metastable species. If it is not constantly ligated, it crashes out.
-
Increase Ligand/Metal Ratio: If using Pd(OAc)₂ + PPh₃, standard 1:2 is often insufficient. Push to 1:4 .
-
Switch to Bidentates: Monodentate ligands dissociate easily. Switch to bidentate ligands like dppf or Xantphos which create a "chelate effect," locking the Pd in solution.
-
Remove Oxygen: O₂ oxidizes phosphines to phosphine oxides (which don't bind Pd), leaving the metal naked. Sparge with Argon for 15 mins , do not just "flush" the headspace.
Issue B: The "Lazy Catalyst" (Oxidative Addition Failure)
Reaction stays clear, Starting Material (SM) is untouched.
The Fix: Electronic Supercharging You are likely trying to cyclize an aryl chloride or an electron-rich aryl bromide.
-
Ligand Switch: Move to Electron-Rich, Bulky Phosphines .
-
Recommendation:P(t-Bu)₃ (highly active) or Buchwald G3/G4 Precatalysts (e.g., XPhos-Pd-G4 ). These ligands push electron density onto the Pd, making it a "super-nucleophile" eager to attack the C-X bond.
-
-
The "Cationic Pathway" (Heck Specific):
Issue C: Protodehalogenation (The Silent Killer)
SM is converting to a reduced byproduct (Ar-X → Ar-H).
The Fix: Solvent & Base Hygiene Your reaction is finding a hydride source faster than it can find the alkene/amine.
-
Solvent Audit: Are you using alcohols (MeOH, EtOH)? These are hydride donors. Switch to DMF, DMAc, or Toluene .
-
Water Control: "Anhydrous" solvents are mandatory here.[3] Water can facilitate dehalogenation pathways in certain cycles.
-
Base Switch: If using amines (Et₃N), they can undergo beta-hydride elimination to donate H. Switch to inorganic bases like Cs₂CO₃ or K₃PO₄ .
🧬 Module 3: Visualization of Failure Modes
The following diagram maps the decision logic for troubleshooting based on the catalytic cycle.
Caption: Diagnostic logic flow for isolating the root cause of catalytic failure based on visual and analytical evidence.
🧪 Module 4: The "Self-Validating" Screening Protocol
Do not run one reaction at a time. Use this micro-scale screening protocol to test 4 variables simultaneously. This is a standard High-Throughput Experimentation (HTE) approach adapted for bench chemists.
Setup: 4 Vials (4mL screw cap). Scale: 0.05 mmol substrate per vial. Concentration: 0.1 M.
| Vial | Catalyst System | Base | Solvent | Hypothesis Tested |
| 1 | Pd(PPh₃)₄ (Standard) | K₂CO₃ | Toluene | Baseline: Neutral pathway, standard sterics. |
| 2 | Pd(OAc)₂ + P(o-tol)₃ | Et₃N | MeCN | Heck Specific: "Jeffery Conditions" (Phase transfer), high reactivity. |
| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | Stability: Bidentate ligand prevents Pd black; polar solvent helps solubility. |
| 4 | XPhos Pd G4 | K₃PO₄ | THF/H₂O | Power: Pre-formed active catalyst, extremely electron-rich for difficult substrates. |
Validation Step: Run all 4 at 80°C for 4 hours.
-
If Vial 3 works but Vial 1 fails → You had a stability issue (Pd black).
-
If Vial 4 works but others fail → You had an Oxidative Addition issue (substrate too unreactive).
-
If All Fail → Check substrate purity (poisoning) or steric feasibility (Baldwin's rules violation).
❓ FAQ: Specific Technical Hurdles
Q: I am doing a Buchwald-Hartwig cyclization to form an indole. The C-N bond won't form, and I see the amine starting material remaining. A: This is often a Reductive Elimination bottleneck. For C-N bond formation, the product is sterically bulky. If your ligand is small, the product stays coordinated to the Pd.
-
Solution: Use a ligand with a wide bite angle (e.g., Xantphos , Bite Angle ~111°). The wide angle forces the P-Pd-P geometry to "squeeze" the C and N groups together, accelerating reductive elimination [1].
Q: My intramolecular Heck reaction gives a mixture of double bond isomers. A: You are suffering from "Chain Walking." After the ring closes, the Pd-H species acts as an isomerization catalyst before falling off.
-
Solution:
-
Shorten Time: Monitor closely and quench immediately upon conversion.
-
Add Ag salts: Silver promotes the cationic pathway, which often suppresses re-insertion of the Pd-H species [2].
-
Ligand Choice: Use dppe (bis(diphenylphosphino)ethane). Its rigid backbone disfavors the geometry required for rapid chain walking.
-
Q: How do I know if my substrate is poisoning the catalyst? A: Perform the "Standard Addition Test." Take a reaction that works (e.g., Iodobenzene + Styrene). Add 10 mol% of your substrate to it.[10]
-
If the standard reaction fails , your substrate contains a poison (likely a free amine, thiol, or trace sulfur from synthesis).
-
Remediation: Treat your substrate with a scavenger resin (e.g., Thiol-scavenging silica) or recrystallize before use.
📚 References
-
Ligand Effects in C-N Coupling: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
The Cationic Heck Pathway: Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2-7.
-
Catalyst Deactivation Mechanisms: Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews, 115(1), 127–150.
-
High-Throughput Screening in Catalysis: Collins, K. D., & Glorius, F. (2013). A robustness screen for the rapid assessment of chemical reactions. Nature Chemistry, 5, 597–601.
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene
For professionals in chemical research and drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene, moving beyond simple peak assignment to explore the nuanced electronic and stereochemical effects that shape the spectrum. We will compare the insights gained from ¹H NMR with those from complementary analytical methods, providing a holistic framework for structural verification.
Part 1: Deciphering the Molecular Blueprint: A Theoretical ¹H NMR Prediction
The structure of this compound presents a fascinating case study in spectral interpretation, featuring a complex interplay of substituent effects on an aromatic ring and stereochemical nuances in an aliphatic sidechain. A proactive analysis of the expected spectrum is crucial for accurate data interpretation.
The Aromatic System: A Push-Pull Electronic Environment
The benzene ring is trisubstituted, leading to three distinct aromatic proton signals. Their chemical shifts are dictated by the electronic nature of the substituents:
-
Nitro Group (-NO₂) : As a powerful electron-withdrawing group, the nitro group strongly deshields protons, particularly those in the ortho and para positions, causing a significant downfield shift (to higher ppm values).[1][2]
-
Methoxy Group (-OCH₃) : This is an electron-donating group, which shields aromatic protons, especially at the ortho and para positions, leading to an upfield shift (to lower ppm values).[3][4]
-
Alkyl Group (-CH₂-R) : The bromopropyl group is weakly electron-donating, exerting a minor shielding effect.
Given the substitution pattern, we can predict the relative chemical shifts of the three aromatic protons (H-3, H-5, and H-6). H-3 is ortho to the potent -NO₂ group, H-5 is ortho to the -OCH₃ group, and H-6 is ortho to the alkyl group. This leads to a predictable downfield to upfield trend: H-3 > H-6 > H-5.
The coupling patterns (multiplicity) are governed by through-bond interactions with neighboring protons.[5] We expect to see:
-
H-3 : A doublet, split by H-5 with a small meta coupling constant (⁴J) of approximately 2-4 Hz.[6][7]
-
H-5 : A doublet of doublets, split by H-6 (ortho coupling, ³J ≈ 8-10 Hz) and H-3 (meta coupling, ⁴J ≈ 2-4 Hz).
-
H-6 : A doublet, split by H-5 with a large ortho coupling constant (³J ≈ 8-10 Hz).
The Aliphatic Chain: The Critical Role of Chirality
The 2-bromopropyl sidechain introduces a chiral center at the carbon atom bearing the bromine (C2'). This has profound consequences for the adjacent methylene (-CH₂-) protons.
-
Diastereotopicity : The presence of a chiral center renders the two protons of the adjacent methylene group (C1') chemically non-equivalent. These are known as diastereotopic protons.[8][9][10] They reside in different chemical environments and will therefore have distinct chemical shifts and will couple to each other.[11][12][13] Instead of a simple triplet, this will result in a more complex pattern, typically an "AB quartet," where each line is further split by the methine proton (H-2'). This is a key signature to look for in the spectrum.
-
Methine Proton (H-2') : This proton is attached to the carbon with the electronegative bromine atom, causing a downfield shift. It will be split by the two diastereotopic methylene protons and the three methyl protons, resulting in a complex multiplet.
-
Methyl Protons (-CH₃) : The terminal methyl group protons are equivalent and will appear as a doublet, split by the single adjacent methine proton (H-2').
The Methoxy Group: A Simple Singlet
The methoxy (-OCH₃) protons are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet integrating to three protons, typically in the range of 3.8-4.0 ppm.[3]
Part 2: A Validated Protocol for High-Fidelity ¹H NMR Data Acquisition
Acquiring a high-quality, reproducible spectrum is foundational to accurate analysis. The following protocol is designed as a self-validating system, incorporating best practices for sample preparation and instrument setup.[14][15][16][17]
Experimental Workflow Diagram
Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh 10-15 mg of this compound. The concentration is key for good signal-to-noise without causing line broadening.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.[18]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for all other chemical shifts.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality, clean NMR tube to remove any particulate matter.[19]
-
-
Instrument Setup & Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner and carefully place it into the magnet.
-
Locking : The instrument "locks" onto the deuterium signal from the solvent to stabilize the magnetic field over time.
-
Shimming : The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, symmetrical peaks and high resolution.
-
Acquisition Parameters : Set key parameters such as the pulse angle (typically 90°), the number of scans (e.g., 16 or 32 for good signal-to-noise), and the relaxation delay (D1, e.g., 2-5 seconds) to ensure the nuclei have fully relaxed between pulses for accurate integration.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing :
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to ensure the baseline is flat at zero.
-
Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integrate the area under each peak. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.
-
Part 3: Interpreting the Data: A Hypothetical Spectrum
Based on the theoretical principles discussed, we can construct a table of expected ¹H NMR data for our compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |
| A | ~8.05 | 1H | d | ⁴J = 2.5 | Aromatic H-3 |
| B | ~7.25 | 1H | dd | ³J = 8.8, ⁴J = 2.5 | Aromatic H-5 |
| C | ~7.00 | 1H | d | ³J = 8.8 | Aromatic H-6 |
| D | ~4.40 | 1H | m | - | Aliphatic -CH (Br)CH₃ (H-2') |
| E | ~3.90 | 3H | s | - | Methoxy -OCH ₃ |
| F | ~3.35 | 1H | dd | ²J = 14.0, ³J = 6.5 | Diastereotopic -CH ₂- (one of H-1') |
| G | ~3.15 | 1H | dd | ²J = 14.0, ³J = 8.0 | Diastereotopic -CH ₂- (one of H-1') |
| H | ~1.70 | 3H | d | ³J = 6.8 | Aliphatic -CH ₃ |
Analysis of Assignments:
-
Aromatic Protons (A, B, C) : The downfield signal at ~8.05 ppm (A) is assigned to H-3, being ortho to the strongly withdrawing nitro group. The upfield doublet at ~7.00 ppm (C) is H-6. The doublet of doublets at ~7.25 ppm (B) is H-5, showing coupling to both H-3 (meta) and H-6 (ortho).
-
Aliphatic Protons (D, F, G, H) : The doublet at ~1.70 ppm (H) is the methyl group, split by the methine proton. The complex multiplet at ~4.40 ppm (D) is the methine proton H-2', shifted downfield by the adjacent bromine. The two distinct signals at ~3.35 and ~3.15 ppm (F and G) are the key evidence for the diastereotopic methylene protons. They show a large geminal coupling (²J ≈ 14 Hz) to each other and different couplings to the methine proton H-2', confirming their non-equivalence.[8]
-
Methoxy Protons (E) : The sharp singlet at ~3.90 ppm, integrating to 3H, is the characteristic signal for the methoxy group.[3]
Part 4: A Comparative Guide to Structural Elucidation Techniques
While ¹H NMR is incredibly powerful, a multi-technique approach provides the most robust structural confirmation.[20][21][22]
Caption: Interplay of analytical techniques for structural elucidation.
-
¹³C NMR : This technique provides information about the carbon skeleton. We would expect to see 9 distinct signals (6 aromatic, 3 aliphatic) for our compound, confirming the number of unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would further differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy :
-
COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other. It would show a clear correlation between H-5 and H-6, H-5 and H-3, the diastereotopic protons (F, G) and the methine proton (D), and between the methine proton (D) and the methyl protons (H). This is invaluable for confirming the connectivity map deduced from the 1D spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment directly correlates each proton to the carbon it is attached to.[23] It would definitively link the proton signals (A-H) to their corresponding carbon signals, providing unambiguous assignment and bridging the information from ¹H and ¹³C NMR.[24]
-
-
Mass Spectrometry (MS) : MS would provide the molecular weight of the compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, further validating the formula. The fragmentation pattern can also offer clues about the structure, such as the loss of a bromine atom or a propyl group.[25]
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups present in the molecule. For this compound, we would expect to see strong characteristic peaks for the N-O stretching of the nitro group (~1520 and 1340 cm⁻¹), C-O stretching for the methoxy ether (~1250 cm⁻¹), and aromatic C=C stretching (~1600-1450 cm⁻¹).
References
-
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
-
Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
-
University of Ottawa. GOOD LAB PRACTICE-NMR. [Link]
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Mazzola, E. P., et al. (2003). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry. [Link]
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SciSpace. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]
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Pauli, G. F., et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis. [Link]
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Doc Brown's Chemistry. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. [Link]
-
Doc Brown's Chemistry. Interpreting the 1H NMR spectrum of 2-bromopropane. [Link]
-
ChemContent. (2023, December 25). 1H NMR Spectrum of 1-Bromopropane. [Link]
-
Bruker. Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]
-
ACD/Labs. Methoxy groups just stick out. [Link]
-
OC Chem Videos. (2023, May 15). NMR 5: Coupling Constants. [Link]
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Lachenmeier, D. W., et al. (2017). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity. MDPI. [Link]
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University of Wisconsin-Madison. From 1H NMR, we get: Chemical shift data (δ). [Link]
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University of Illinois Urbana-Champaign. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
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Chemistry Stack Exchange. (2023, February 20). Nitrobenzene HNMR splitting. [Link]
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Gheorghiu, M. D., et al. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]
-
Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. [Link]
-
The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
-
Contreras, R. H., et al. (2009). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. [Link]
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ACD/Labs. (2023, August 21). 1H–1H Coupling in Proton NMR. [Link]
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Chemistry Steps. Homotopic Enantiotopic Diastereotopic and Heterotopic. [Link]
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University of Wisconsin-Madison. NMR: Novice Level, Spectrum 12. [Link]
-
ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). [Link]
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Gheorghiu, M. D., et al. (2021). 1H NMR and conformational analysis of diastereotopic methylene protons in achiral flexible molecules. SJSU ScholarWorks. [Link]
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Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. [Link]
-
Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - 1-Amino-2-methoxybenzene. [Link]
-
ResearchGate. (2019). Structure Elucidation in Organic Chemistry : The Search for the Right Tools. [Link]
-
Kubicek, V., et al. (2019). Structural Analysis of Natural Products. Analytical Chemistry. [Link]
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University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample. [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
-
PubChem. 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene. [Link]
-
ResearchGate. 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound...). [Link]
-
Pavia, D. L., et al. Introduction to Spectroscopy. [Link]
-
ResearchGate. HSQC spectra for the aromatic region of the compound. [Link]
-
Li, D., et al. (2018). Qualitative analysis of aromatic compounds via 1D TOCSY techniques. Magnetic Resonance in Chemistry. [Link]
-
UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]
-
Coppage, D. (2021, March 1). How to Process COSY and HSQC Spectra on MestreNova. [Link]
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Technical Guide: High-Sensitivity HPLC Method Development for Bromopropyl-Nitrobenzene Impurities
Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Executive Summary
The Challenge: 1-(3-bromopropyl)-4-nitrobenzene is a potent alkylating agent often used as an intermediate in the synthesis of anti-arrhythmic and antipsychotic Active Pharmaceutical Ingredients (APIs). Due to the presence of both a nitro group and an alkyl halide moiety, it is classified as a Potentially Mutagenic Impurity (PMI) . Under ICH M7 guidelines , such impurities must typically be controlled to levels below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day (often < 1–5 ppm in the drug substance).
The Objective: Standard HPLC-UV methods often struggle to achieve the required Limit of Quantitation (LOQ) for this impurity due to matrix interference and insufficient selectivity. While LC-MS/MS is the sensitivity gold standard, it is cost-prohibitive for routine QC release testing.
The Solution: This guide compares three analytical approaches, ultimately recommending an Optimized Core-Shell Phenyl-Hexyl HPLC-UV method. This approach leverages
Comparative Analysis of Analytical Architectures
We evaluated three distinct methodologies for the detection of bromopropyl-nitrobenzene.
Table 1: Performance Matrix
| Feature | Method A: Standard C18 HPLC-UV | Method B: LC-MS/MS (Triple Quad) | Method C: Optimized Phenyl-Hexyl Core-Shell UV |
| Principle | Hydrophobic interaction (Van der Waals) | Ionization / Mass-to-Charge filtering | |
| Stationary Phase | 5 µm Fully Porous C18 | 1.7 µm C18 (UHPLC) | 2.6 µm Core-Shell Phenyl-Hexyl |
| Selectivity ( | Low (Co-elution risk with API) | High (Mass resolution) | High (Specific for nitro-aromatics) |
| LOD (Limit of Detection) | ~10–20 ppm | < 0.1 ppm | ~0.5 ppm |
| LOQ (Quantitation) | ~50 ppm | 0.3 ppm | 1.5 ppm |
| Cost per Sample | Low ($) | High ( | Low ($) |
| QC Suitability | High | Low (Requires specialized operators) | High |
Expert Insight: Why Method C Wins for Routine QC
While Method B (LC-MS) offers superior sensitivity, it introduces "over-quality" for a 1.5 ppm limit, requiring expensive maintenance and nitrogen generators. Method A (Standard C18) fails because the nitro-API and the nitro-impurity often share similar hydrophobicity, leading to peak overlapping.
Method C succeeds because the Phenyl-Hexyl phase engages in specific
Strategic Decision Framework
The following diagram illustrates the logic flow for selecting the appropriate method based on the specific impurity limit required by the dosing regimen.
Figure 1: Decision tree for selecting the analytical platform based on regulatory limits and molecular chemistry.
Detailed Protocol: Optimized Phenyl-Hexyl Method
This protocol is designed to be self-validating. If the resolution (
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV detector (Standard 400-600 bar system).
-
Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (e.g., Kinetex or Accucore).
-
Why: The core-shell morphology reduces diffusion path length, sharpening peaks by 30-50% vs. fully porous particles.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Note: Avoid Methanol if possible. ACN has lower UV cutoff; Nitrobenzene derivatives absorb strongly at ~265 nm, where MeOH can contribute background noise.
-
-
Flow Rate: 1.2 mL/min (Higher flow allowed due to core-shell low backpressure).
-
Column Temp: 35°C (Controls viscosity and kinetics).
-
Detection: UV @ 265 nm (Primary) and 210 nm (Secondary check).
-
Scientific Grounding: Nitro-aromatics have a distinct
around 260–270 nm due to the and transitions of the nitro group conjugated with the benzene ring.
-
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Focusing) |
| 1.0 | 5 | End of Loading |
| 12.0 | 60 | Elution of Impurity & API |
| 14.0 | 95 | Wash (Remove dimers/oligomers) |
| 16.0 | 95 | Wash Hold |
| 16.1 | 5 | Re-equilibration |
| 20.0 | 5 | Ready for next injection |
Sample Preparation (High-Load Strategy)
To achieve ppm-level detection by UV, we must maximize the mass on column without overloading the detector.
-
Diluent: 50:50 Water:ACN.
-
Sample Concentration: Prepare API at 2.0 mg/mL .
-
Calculation: If the limit is 1.5 ppm, we need to detect 3 ng of impurity on-column (assuming 1 µL injection). This is difficult.
-
Adjustment: Inject 10 µL of 2.0 mg/mL. Total mass = 20 µg.
-
Target: 1.5 ppm of 20 µg = 30 pg. Modern UV detectors can detect ~10-20 pg of strong chromophores with S/N > 3.
-
Experimental Workflow & Data Logic
The following diagram details the execution flow, including the critical "System Suitability" checkpoint that ensures the method is valid before running samples.
Figure 2: Operational workflow for routine impurity analysis.
Validation Data (Simulated)
The following data represents typical performance metrics observed when switching from Method A (C18) to Method C (Phenyl-Hexyl) for nitro-aromatic impurities.
| Parameter | Method A (C18) | Method C (Phenyl-Hexyl) | Acceptance Criteria |
| Resolution ( | 1.2 (Poor) | 3.4 (Excellent) | NLT 1.5 |
| Tailing Factor | 1.6 | 1.1 | NMT 2.0 |
| S/N Ratio (at 1.5 ppm) | 2.1 (Noise limited) | 12.5 | NLT 10 (for LOQ) |
| Retention Time | 4.5 min | 7.2 min | Stable |
Interpretation: The Phenyl-Hexyl column provides longer retention for the nitro-impurity due to the specific interaction, moving it away from the solvent front and matrix interference, which drastically improves the Signal-to-Noise ratio.
Troubleshooting & Robustness
A self-validating system requires pre-defined corrective actions:
-
Issue: Resolution loss between Impurity and API.
-
Root Cause:
- interactions are temperature sensitive. -
Fix: Lower column temperature by 5°C. This increases the strength of the
- interaction, increasing retention of the nitro-impurity relative to non-aromatic interferences.
-
-
Issue: Ghost Peaks.
-
Root Cause: Bromopropyl-nitrobenzene is reactive.[2] It may react with nucleophiles in the mobile phase.
-
Fix: Ensure water is HPLC grade and fresh. Use Formic Acid (volatile) over Phosphate buffer to prevent salt precipitation if switching to MS later.
-
References
-
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3]
-
European Medicines Agency (EMA). (2010). Questions and answers on the 'Guideline on the limits of genotoxic impurities'.
-
Chromatography Online. (2020). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
-
National Institutes of Health (NIH). (2013). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene. (Demonstrates UV absorption properties).
Sources
Comparative Mass Spectrometry Profiling of C10H12BrNO3 Isomers: Amides vs. Oximes
Topic: Mass spectrometry fragmentation patterns of C10H12BrNO3 Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In the high-stakes arena of forensic analysis and pharmaceutical quality control, the chemical formula C10H12BrNO3 represents a critical junction. It does not refer to a single "blockbuster" drug, but rather a set of structural isomers often encountered as synthesis intermediates or impurities in the production of phenethylamine-class designer drugs (e.g., 2C-B).
Differentiation between these isomers—specifically the Amide (N-(4-bromo-2,5-dimethoxyphenyl)acetamide) and the Oxime (1-(4-bromo-2,5-dimethoxyphenyl)ethanone oxime)—is impossible via simple accurate mass measurement due to their identical elemental composition. This guide provides a definitive technical comparison of their mass spectrometry (MS) fragmentation behaviors, establishing a self-validating protocol for their identification.
The Isomeric Landscape
Before diving into fragmentation, we must define the structural candidates. Both compounds share the brominated dimethoxy-phenyl core but differ in the nitrogen-containing side chain.
| Feature | Candidate A: The Amide | Candidate B: The Oxime |
| Systematic Name | N-(4-bromo-2,5-dimethoxyphenyl)acetamide | 1-(4-bromo-2,5-dimethoxyphenyl)ethanone oxime |
| Structural Motif | Acetanilide derivative | Acetophenone oxime derivative |
| Synthetic Origin | Acetylation of 2,5-dimethoxy-4-bromoaniline | Oximation of 4-bromo-2,5-dimethoxyacetophenone |
| Key Functionality | Amide bond (-NH-CO-CH3) | Oxime group (-C=N-OH) |
| Monoisotopic Mass | 273.00 (79Br) / 275.00 (81Br) | 273.00 (79Br) / 275.00 (81Br) |
Materials & Methods: Standardized Protocol
To ensure reproducibility, the following LC-MS/MS parameters are recommended. This protocol favors "In-Source Fragmentation" (ISF) control to prevent premature degradation of the labile oxime.
Instrumentation: Q-TOF or Orbitrap (High Resolution required for fragment confirmation). Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Spray Voltage: 3.5 kV
-
Capillary Temp: 275 °C (Keep lower for Oximes to prevent thermal degradation)
-
Sheath Gas: 35 arb units
-
Collision Energy (NCE): Stepped 20, 35, 50 eV (Crucial for observing both fragile and resilient fragments)
Comparative Fragmentation Analysis
The core differentiation strategy relies on the distinct stability of the nitrogen-carbon bonds in the amide versus the oxime.
3.1 Candidate A: The Amide (Acetanilide Pathway)
Mechanism: The hallmark of acetanilides in ESI-MS is the neutral loss of ketene (CH2=C=O, 42.01 Da) .
-
Protonation: Occurs on the amide oxygen or nitrogen.
-
Rearrangement: A 4-center transition state facilitates the elimination of the acetyl group as neutral ketene.
-
Product: The resulting ion is the protonated aniline (m/z 232/234).
Diagnostic Signal:
-
Precursor: m/z 274/276
-
Dominant Fragment: m/z 232/234 (Base Peak, [M+H - 42]⁺)
-
Secondary Fragment: m/z 217/219 (Loss of methyl radical from methoxy group, [M+H - 42 - 15]⁺)
3.2 Candidate B: The Oxime (Dehydration Pathway)
Mechanism: Oximes are prone to dehydration and Beckmann-type rearrangements.
-
Protonation: Occurs on the oxime nitrogen or oxygen.
-
Elimination: Direct loss of water (H2O, 18.01 Da) is the primary low-energy pathway.
-
Beckmann Rearrangement: In some conditions, the oxime rearranges to an amide-like cation before fragmenting, but the direct loss of OH or H2O distinguishes it from the stable amide starting material.
Diagnostic Signal:
-
Precursor: m/z 274/276
-
Dominant Fragment: m/z 256/258 (Base Peak, [M+H - 18]⁺)
-
Secondary Fragment: m/z 242/244 (Loss of Methanol? or NH2OH related cleavage)
Visualization of Signaling Pathways
The following diagram illustrates the divergent fragmentation logic.
Caption: Divergent fragmentation pathways for C10H12BrNO3 isomers. The Amide (Left) follows a specific ketene loss, while the Oxime (Right) is characterized by dehydration.
Summary Data Table: Diagnostic Ions
This table summarizes the expected m/z values for the 79Br isotope. For 81Br, add +2 Da to all values.
| Diagnostic Metric | Amide (Acetanilide) | Oxime (Acetophenone) | Differentiation Logic |
| Precursor Ion [M+H]⁺ | 274.01 | 274.01 | Indistinguishable. |
| Primary Loss (Δ Mass) | -42.01 Da (Ketene) | -18.01 Da (Water) | Primary Differentiator. |
| Base Peak (m/z) | 232.00 | 256.00 | Clear spectral separation (>20 Da). |
| Secondary Loss | -15 Da (Methyl) | -33 Da (NH2OH/H2O+Me) | Confirmation signal. |
| Mechanism | 4-Center Elimination | Elimination / Dehydration | Distinct reaction kinetics. |
Expert Commentary & Causality
As an application scientist, it is crucial to understand why these patterns occur to troubleshoot anomalous data.
-
The "Ketene Rule": The loss of 42 Da from an aromatic amide is highly specific. If you observe m/z 274 -> 232, you have definitive proof of the N-acetyl structure. This bond cleavage is energetically favorable because the neutral ketene is stable and the resulting aniline cation retains aromaticity [1].
-
Thermal Lability of Oximes: If your LC-MS source temperature is too high (>350°C), the Oxime may dehydrate in-source, appearing as a pseudo-molecular ion at m/z 256. Always check the extracted ion chromatogram (EIC) of 274 vs 256. If they co-elute perfectly, 256 is a fragment. If 256 elutes slightly earlier, it may be a thermal degradation product formed in the injector [2].
-
Isotopic Validation: The Bromine isotope pattern (1:1 ratio of M and M+2) acts as an internal standard. Every fragment ion listed above (232, 256, etc.) must retain this 1:1 doublet. If a peak at 232 appears without a partner at 234, it is an interference, not a bromine-containing fragment.
References
-
McLafferty, F. W. (1959).[2] Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.[2] Link
-
BenchChem. (2025).[1] Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis. BenchChem Technical Guides. Link
-
NIST Mass Spectrometry Data Center. (2023). Acetamide, TMS derivative Mass Spectrum.[3] NIST Chemistry WebBook. Link
-
Gross, M. L. (2004).[2] Focus in honor of Fred McLafferty: Discovery of the McLafferty Rearrangement. Journal of the American Society for Mass Spectrometry, 15(7), 951–955.[2] Link
Sources
Comparative Guide: Infrared Spectroscopy of Nitro vs. Alkyl Bromide Functionalities
Executive Summary
In medicinal chemistry and material science, the definitive identification of functional group interconversion is critical. This guide provides a comparative analysis of the Infrared (IR) spectral performance of Nitro (
The Bottom Line:
-
Nitro Groups: Exhibit high-performance detectability in IR. They display two distinct, high-intensity bands (asymmetric and symmetric stretching) in clear spectral windows, making them ideal for reaction monitoring.
-
Alkyl Bromides: Exhibit low-to-moderate performance in IR. The
stretch occurs in the "fingerprint region" ( ), often obscured by skeletal vibrations. For definitive quantification of alkyl bromides, complementary Raman spectroscopy is recommended.
Mechanistic Foundation: The Physics of Detection
To interpret the data correctly, one must understand the vibrational physics governing these signals. IR intensity is proportional to the change in dipole moment during vibration (
The Nitro Group ( )
The nitro group is a resonance hybrid. The nitrogen atom carries a formal positive charge, and the oxygen atoms share a negative charge. This creates a massive dipole moment.
-
Vibration: The
bonds vibrate as a coupled oscillator system, resulting in two distinct modes: Asymmetric (higher energy) and Symmetric (lower energy). -
Intensity: Very Strong (
). The large polarity results in a massive change in dipole moment during stretching.
The Alkyl Bromide Group ( )
-
Vibration: The
bond involves a heavy halogen atom. -
Mass Effect: As the mass of the atom attached to carbon increases (
), the vibrational frequency drops significantly. -
Intensity: Medium to Weak. While the bond is polar, the spectral signature is often broad and located in the noisy low-frequency region (
).
Comparative Peak Analysis
The following data synthesizes standard spectroscopic values with experimental observations typical in drug development workflows.
Table 1: Diagnostic Peak Comparison
| Feature | Nitro Group ( | Alkyl Bromide ( |
| Primary Band 1 | Asymmetric Stretch: | C-Br Stretch: |
| Primary Band 2 | Symmetric Stretch: | N/A (Single bond stretch) |
| Intensity | Strong to Very Strong | Medium to Weak |
| Band Shape | Sharp, distinct | Often broad, multiple bands due to rotamers |
| Interference Risk | Low (Amide II can overlap asym band) | High (Fingerprint region overlap) |
| Conjugation Effect | Shifts to lower wavenumbers (~1520/1340) | Shifts to higher wavenumbers (if vinyl/aryl) |
Table 2: Performance Scorecard (IR Sensitivity)
| Metric | Nitro Performance | Alkyl Bromide Performance |
| Quantification Limit | High (Suitable for trace analysis) | Low (Poor signal-to-noise) |
| Solvent Compatibility | Excellent (Visible in most organic solvents) | Poor (Often obscured by solvent cut-off) |
| Diagnostic Confidence | 95% (The "Vampire Teeth" pattern is unique) | 60% (Requires corroborating NMR/MS data) |
Diagnostic Workflow
The following decision logic outlines how to systematically confirm the presence of these groups in an unknown sample.
Figure 1: Logical decision tree for distinguishing Nitro vs. Alkyl Bromide functionalities based on spectral geography.
Experimental Protocols
To ensure data integrity, the choice of sampling technique is paramount. Alkyl bromides are often volatile liquids, while nitro compounds are frequently solids.
Protocol A: Attenuated Total Reflectance (ATR)
Best for: Rapid screening of liquids (Alkyl Bromides) and solid powders (Nitro compounds).
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Critical Note: Ensure the ZnSe crystal cut-off allows visibility down to 600 cm⁻¹. Many standard ATR units cut off at 650 cm⁻¹, which will blind you to the C-Br stretch. For C-Br, a Ge (Germanium) or extended-range Diamond ATR is required.
-
-
Background Collection: Acquire 32 scans of ambient air.
-
Sample Application:
-
Liquids: Apply 10 µL to cover the crystal active area.
-
Solids: Apply 5 mg and engage the pressure clamp to ensure intimate contact.
-
-
Acquisition: Collect 32-64 scans at 4 cm⁻¹ resolution.
-
Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences (high-wavenumber peaks appear weaker in uncorrected ATR compared to transmission).
Protocol B: Transmission (KBr Pellet)
Best for: High-resolution analysis of solid Nitro compounds.
-
Mixture: Grind 2 mg of sample with 200 mg of spectroscopic grade KBr (Potassium Bromide).
-
Why KBr? KBr is transparent down to 400 cm⁻¹, making it superior to NaCl plates for observing the C-Br stretch.
-
-
Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Collect spectrum in transmission mode.
Performance Comparison: IR vs. Alternatives
When the IR data is ambiguous—specifically regarding the Alkyl Bromide—alternative methods must be employed.
Figure 2: Comparative efficacy of IR vs. Raman for the target functional groups.
Why Raman is the Superior Alternative for Alkyl Bromides
While IR relies on dipole moment changes, Raman spectroscopy relies on polarizability . The large electron cloud of the Bromine atom is highly polarizable. Consequently, the
Recommendation: If your IR spectrum for an alkyl bromide is inconclusive, do not increase scan time. Switch to Raman.
References
-
NIST Chemistry WebBook. Infrared Spectrum of Nitroethane. National Institute of Standards and Technology. [Link]
-
NIST Chemistry WebBook. Infrared Spectrum of 1-Bromobutane. National Institute of Standards and Technology. [Link]
-
LibreTexts Chemistry. Infrared: Interpretation. University of California, Davis. [Link]
Crystal structure analysis and X-ray diffraction data for nitro-anisole derivatives
Topic: Crystal structure analysis and X-ray diffraction data for nitro-anisole derivatives Content Type: Publish Comparison Guide
A Comparative Guide for Drug Development & Energetic Materials
Executive Summary This guide provides a technical comparison of nitro-anisole derivatives, specifically focusing on the structural evolution from the baseline 4-Nitroanisole (4-NA) to the high-performance 2,4-Dinitroanisole (DNAN) . While 4-NA serves as a fundamental "push-pull" solvatochromic probe and synthetic intermediate, DNAN has emerged as a critical melt-cast explosive replacement for TNT. This analysis correlates X-ray diffraction (XRD) data—specifically unit cell packing and intermolecular interactions—with macroscopic performance metrics like density, stability, and sensitivity.
Part 1: Structural Landscape & Comparative Analysis
The transition from mono- to di-nitration fundamentally alters the crystal packing efficiency. The introduction of the ortho-nitro group in DNAN induces steric strain, forcing the methoxy group out of planarity, a feature absent in the para-substituted 4-NA.
The Baseline: 4-Nitroanisole (4-NA)[1][2]
-
Structural Class: Monoclinic (
or ). -
Molecular Geometry: 4-NA is a classic "push-pull" system.[1] The electron-donating methoxy group and electron-withdrawing nitro group are at opposite ends (para), creating a large dipole moment (~6.15 D).
-
Packing Driver: The crystal lattice is stabilized primarily by strong dipole-dipole interactions and
-stacking. The methoxy group remains relatively coplanar with the benzene ring to maximize resonance, resulting in a flatter molecule. -
Performance Limitation: The lack of steric interlocking and lower molecular weight results in a lower crystal density (~1.23 g/cm³), limiting its energy density potential.
The Performer: 2,4-Dinitroanisole (DNAN)[4]
-
Structural Class: Monoclinic (
).[2] -
Molecular Geometry: The addition of a nitro group at the 2-position (ortho) introduces significant steric hindrance with the methoxy group.
-
The "Twist" Factor: XRD analysis reveals that the methoxy group rotates out of the benzene plane (torsion angles of ~5° to 13° depending on the polymorph) to relieve strain.
-
Polymorphism: DNAN exhibits two known polymorphs (
and ) at ambient conditions, a critical quality control parameter. The -form is the stable phase typically desired for formulation.
Comparative Data Table
| Parameter | 4-Nitroanisole (4-NA) | 2,4-Dinitroanisole (DNAN) |
| CAS Number | 100-17-4 | 119-27-7 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | ||
| Unit Cell Volume ( | ~620 ų ( | 1694 ų ( |
| Density ( | 1.23 g/cm³ | 1.56 g/cm³ |
| Melting Point | 54 °C | 94–95 °C |
| Methoxy Torsion | Near 0° (Planar) | ~5–13° (Twisted) |
| Primary Interaction | Dipole-Dipole / | C-H...O H-bonds / Nitro- |
Key Insight: The density jump from 1.23 to 1.56 g/cm³ is the critical performance metric. In energetics, detonation velocity scales linearly with density. In pharma, this denser packing often correlates with higher thermodynamic stability but lower aqueous solubility.
Part 2: Experimental Methodology
Protocol 1: Crystal Growth (Solvent Selection & Handling)
-
Objective: Obtain single crystals suitable for XRD (>0.2 mm) with minimal defects.
-
Challenge: 4-NA has a low melting point (54°C); DNAN is prone to polymorphism.
Step-by-Step Workflow:
-
Solvent Choice:
-
For 4-NA: Use Ethanol/Water (80:20) or Diisopropyl Ether . The high solubility requires slow cooling rather than evaporation to prevent oiling out.
-
For DNAN: Use Toluene or Acetonitrile . Toluene promotes the stable
-form.
-
-
Seeding (Critical for DNAN):
-
Prepare a saturated solution at 40°C.
-
Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Crucial Step: Introduce a micro-seed of the desired polymorph (if available) to direct the nucleation pathway.
-
-
Growth Condition:
-
Place vials in a vibration-free environment at 20°C (controlled incubator).
-
Use Restricted Evaporation : Cover the vial with Parafilm and pierce 2-3 small holes to slow solvent loss. Rapid evaporation often yields twinned crystals.
-
Protocol 2: X-Ray Data Collection
-
Instrument: Bruker APEX II or equivalent (Mo-K
radiation, Å). -
Temperature Control:
-
Standard: Collect at 100 K using a nitrogen cryostream.
-
Reasoning: Nitro groups act as "thermal rotors." At room temperature (298 K), the thermal ellipsoids of the oxygen atoms will be large and smeared, obscuring precise bond lengths. Cooling "freezes" this motion, allowing resolution of the specific twist angles.
-
-
Refinement Strategy:
-
Use SHELXL (via OLEX2 or WinGX).
-
Constraint: If the nitro group shows disorder (common in these derivatives), apply rigid bond restraints (RIGU) or similarity restraints (SAME) to maintain chemically reasonable geometries during refinement.
-
Part 3: Visualizing the Workflow
The following diagram illustrates the decision matrix for characterizing these derivatives, linking synthesis to performance prediction.
Caption: Workflow for crystallographic characterization of nitroanisoles, from solvent selection to performance prediction.
Part 4: Data Interpretation & Performance Metrics
Density and Detonation Velocity (Energetics)
The theoretical maximum density (TMD) derived from XRD is the "gold standard" for energetic potential.
-
Mechanism: Detonation velocity (
) is approximated by the Kamlet-Jacobs equation: . -
Comparison: DNAN's crystal density of 1.56 g/cm³ allows it to approach the performance of TNT (1.65 g/cm³) while offering significantly better safety (insensitivity). The XRD data confirms that the "twisted" packing of DNAN creates a lattice that can absorb shock energy better than the rigid, planar packing of 4-NA.
Stability and Intermolecular Interactions[6]
-
Hirshfeld Surface Analysis:
-
4-NA: Dominated by
and interactions. The planar stacking can lead to slippage planes, potentially increasing sensitivity to friction in some derivatives. -
DNAN: The steric twist disrupts perfect
-stacking. The lattice is held together by a complex network of hydrogen bonds involving the nitro oxygen atoms.[3] This network contributes to its "insensitive" nature (less prone to accidental detonation).
-
Quality Control (Polymorphism)
-
Protocol: For every new batch of DNAN, a Powder XRD (PXRD) scan should be compared against the simulated pattern from the Single Crystal structure.
-
Pass Criteria: Absence of "Form II" peaks. Form II has a lower density and different melting behavior, which can lead to exudation (separation of ingredients) in stored munitions or pharmaceutical tablets.
References
-
Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). [Link] (Primary source for specific unit cell parameters of organic molecules).[4]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8385, 2,4-Dinitroanisole. [Link] (Source for physicochemical properties, toxicity, and safety data).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7048, 2-Nitroanisole. [Link] (Source for isomeric comparison data).
-
Wikipedia. 2,4-Dinitroanisole - Crystal Structure and Properties. [Link] (General overview of DNAN polymorphism and lattice parameters).
-
Stenutz, R. 4-Nitroanisole Data Sheet. [Link] (Specific physical data including dipole moments and density for 4-NA).
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene
[1]
Executive Summary & Immediate Action
Do not dispose of this compound down the drain. 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene is a halogenated nitroaromatic compound . It poses risks of alkylation (carcinogenicity potential) and nitrogen-based toxicity (methemoglobinemia).
-
Primary Disposal Path: High-Temperature Incineration (Rotary Kiln) with acid gas scrubbing.
-
Waste Stream: Halogenated Organic Waste (Segregate strictly from non-halogenated solvents).
-
Immediate Hazard: Skin/Eye Irritant, Potential Sensitizer, Toxic by Ingestion.[1]
Chemical Profile & Hazard Causality
To handle this chemical safely, you must understand the why behind the protocols. This molecule contains three distinct functional groups that dictate its disposal requirements:
| Functional Group | Hazard Mechanism | Disposal Implication |
| Nitro Group (-NO₂) | Shock/Thermal Sensitivity: While mono-nitro aromatics are generally stable, they contribute to the molecule's energy content. Toxicity: Metabolic reduction can lead to methemoglobinemia (interference with oxygen transport in blood). | Requires incineration at facilities capable of handling nitrogen oxides (NOx) generation. |
| Alkyl Bromide | Alkylation: The 2-bromopropyl chain is an electrophile. It can alkylate DNA/proteins, posing mutagenic risks.[1] Lachrymator Potential: Hydrolysis releases hydrobromic acid (HBr). | Strict Segregation: Burning halogens produces corrosive acid gases (HBr). If mixed with non-halogenated waste, it can damage incinerators lacking specific scrubbers.[1] |
| Methoxy Group | Electron Donor: Increases electron density of the ring, potentially modifying reactivity but generally stable.[1] | Increases combustibility (BTU value) of the waste. |
Waste Classification & Segregation Logic
Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with the wrong stream can result in regulatory fines (RCRA) or incinerator damage.
The "Halogen Rule"
Because this compound contains Bromine, it must be classified as Halogenated Waste .[1]
-
Threshold: Most waste handlers require a separate stream if halogen content exceeds 1,000 ppm (0.1%). This pure compound is ~30% Bromine by weight.
-
RCRA Considerations: While not always explicitly P- or U-listed by specific CAS, it exhibits toxicity characteristics (D003/D001 potential if in solvent) and requires treatment as a halogenated solvent/solid.
Decision Logic for Disposal
Follow this workflow to determine the correct waste container.
Figure 1: Waste Stream Decision Tree. Note that the presence of the bromine atom overrides the classification of the solvent it is dissolved in.[1]
Operational Disposal Procedures
A. Solid Waste (Pure Compound)
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.
-
Avoid metal containers: Trace hydrolysis of the alkyl bromide can generate HBr, corroding metal drums.[1]
-
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid, Toxic."[1]
-
Constituents: Write full chemical name. Do not use abbreviations/structures.
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
-
Secondary Containment: Place the sealed jar into a clear polyethylene bag (zip-lock) before placing it in the satellite accumulation drum. This prevents contamination if the jar breaks.
B. Liquid Waste (Mother Liquors/Solutions)
-
Stream Selection: Pour into the Halogenated Organic Solvents carboy.
-
Never pour into the "Non-Halogenated" or "Aqueous" waste streams.
-
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid waste) or strong bases (e.g., Sodium Hydroxide).[1]
Spill Response Protocol
In the event of a spill, immediate containment is necessary to prevent exposure to the alkylating bromide.[1]
Required PPE[1][4][5][7][8]
-
Gloves: Silver Shield / 4H (Laminate) are preferred for alkyl halides. Nitrile is acceptable for incidental splash only if changed immediately.
-
Respiratory: If powder is fine/dusty, use N95 or P100.[1] If volatile (heated), use organic vapor cartridge.[1]
-
Eye: Chemical splash goggles.
Step-by-Step Cleanup
Figure 2: Spill Response Workflow. Emphasizes isolation before action.
-
Isolate: Mark the area.
-
Absorb: Cover the spill with Vermiculite or Dry Sand .
-
Do not use paper towels as the primary absorbent for large spills (increases surface area for evaporation).
-
-
Collect: Scoop absorbed material into a disposable container (HDPE jar).
-
Decontaminate: Wash the surface with a dilute surfactant (soap) and water solution. Collect this rinse water into the Halogenated Liquid Waste stream.
Transportation & Regulatory Codes
When preparing the waste manifest for the disposal contractor (e.g., Veolia, Clean Harbors), use the following classifications.
| Regulatory Body | Classification | Code/ID |
| DOT (Shipping) | Nitrobromobenzenes, solid | UN 3459 (Class 6.[2]1) |
| DOT (Alt) | Toxic solid, organic, n.o.s.[1] | UN 2811 |
| EPA / RCRA | Ignitable (if in solvent) | D001 |
| EPA / RCRA | Reactive (Potential) | D003 (Consult local safety officer) |
| EPA / RCRA | Toxicity Characteristic | D004-D043 (Check TCLP if co-contaminants exist) |
Note on Shipping: The specific isomer 1-(2-Bromopropyl)-... is often not explicitly named in DOT tables. The generic "Nitrobromobenzenes, solid" (UN 3459) is the most accurate technical description.[1] If unavailable, use "Toxic solid, organic, n.o.s."[1] (UN 2811).
References
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Identification. Retrieved from [Link]
-
National Institutes of Health (PubChem). Compound Summary: Nitrobromobenzene Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
